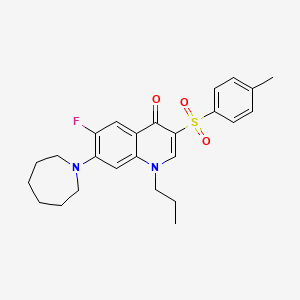

7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

7-(azepan-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-3-12-28-17-24(32(30,31)19-10-8-18(2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-4-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNRLSOMGSQDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the propyl group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.

Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base like pyridine.

Formation of the azepane ring: The azepane ring can be formed through nucleophilic substitution reactions involving azepane derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the quinoline core.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Hydrolysis: Hydrolysis of the tosyl group can be achieved using strong acids or bases to yield the corresponding hydroxyl derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include quinoline derivatives with modified functional groups.

Scientific Research Applications

7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase in bacteria, leading to antimicrobial effects. The fluorine atom enhances its binding affinity to targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Quinolone derivatives often differ in substituents at positions 1, 3, 6, and 5. Below is a comparative analysis of key analogs:

Functional Group Analysis

- Sulfonyl Groups: 4-methylbenzenesulfonyl (target compound): Balances hydrophobicity and electronic effects for receptor interaction . 3-chlorobenzenesulfonyl (analog ): Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity and binding to targets like kinase enzymes.

- N1-Substituents: Propyl (target compound): Optimal chain length for membrane permeability without excessive hydrophobicity.

N7-Substituents :

- Azepane (target compound): Seven-membered ring provides conformational flexibility, aiding in target accommodation.

- Ethylpiperazine (analog ): Piperazine’s basic nitrogen may improve water solubility and ionic interactions.

Biological Activity

7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone class. Its unique structure, featuring an azepane ring and a fluorine atom, suggests potential biological activities that warrant investigation. This article reviews the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural features:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{26}H_{31}FN_{2}O_{3}S |

| Molecular Weight | 469.60 g/mol |

| CAS Number | 892767-28-1 |

The presence of the azepane ring may enhance the binding affinity of the compound to biological targets, while the fluorine atom can improve its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This property is particularly relevant in cancer treatment where enzyme inhibition can lead to reduced cell proliferation.

- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways that are crucial for cellular responses.

- DNA Intercalation : The compound has the potential to intercalate into DNA strands, affecting replication and transcription processes. This mechanism is common among many quinolone derivatives, which are known for their anti-cancer properties.

Biological Activity

Recent studies have evaluated the biological activity of similar compounds in the quinolone class, providing insights into the potential efficacy of this compound.

Anticancer Activity

A study on related compounds demonstrated significant anti-proliferative effects against various cancer cell lines (A549, HeLa, BGC-823, HepG2). For instance:

- Compounds with similar structural features exhibited IC50 values indicating potent inhibition of Topoisomerase I (Top I), which is crucial for DNA replication in cancer cells .

Antimicrobial Properties

Another study highlighted that quinolone derivatives function as effective antimicrobial agents by targeting bacterial DNA gyrase. The introduction of a fluorine atom in these compounds has been shown to enhance binding affinity and antibacterial activity.

Case Study 1: Anticancer Activity

In vitro testing revealed that derivatives similar to this compound exhibited:

- Cell Line Tested : A549 (lung cancer), HeLa (cervical cancer)

- Results : Significant inhibition of cell growth was observed with some compounds showing efficacy comparable to established chemotherapeutics like camptothecin .

Case Study 2: Antimicrobial Efficacy

Research on related quinolone structures indicated:

- Target : Bacterial DNA gyrase

- Findings : Compounds demonstrated IC50 values in the low micromolar range against various bacterial strains, suggesting strong antimicrobial properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one to improve yield and purity?

- Methodological Answer :

- Reaction Condition Screening : Vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C or base catalysts) to optimize intermediates like the quinoline core and sulfonyl groups. Monitor progress via TLC or HPLC .

- Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity fractions. Confirm purity via melting point analysis and HPLC (≥95% purity) .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform H and C NMR in deuterated DMSO or CDCl₃ to assign protons and carbons, focusing on diagnostic signals (e.g., fluorine coupling in H NMR for the 6-fluoro group) .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) modes to confirm molecular weight (e.g., [M+H]⁺ or [M]⁺ peaks) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹ and quinolin-4-one C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the antibacterial mechanism of this compound against multidrug-resistant strains?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., methicillin-resistant Staphylococcus aureus) and Gram-negative strains (e.g., Pseudomonas aeruginosa) using broth microdilution (CLSI guidelines). Compare with control fluoroquinolones (e.g., ciprofloxacin) .

- Target Enzyme Inhibition : Use in vitro assays (e.g., DNA gyrase or topoisomerase IV inhibition) with purified enzymes and ATPase activity measurements. Correlate IC₅₀ values with MIC data .

- Time-Kill Studies : Evaluate bactericidal kinetics at 2× and 4× MIC over 24 hours to distinguish static vs. cidal effects .

Q. What strategies can address discrepancies in crystallographic data analysis for this compound?

- Methodological Answer :

- Refinement with SHELX : Use SHELXL for high-resolution data refinement. Address twinning or disorder by testing different space groups (e.g., P2₁/c vs. P1) and applying restraints to flexible groups (e.g., azepane ring) .

- Validation Tools : Employ PLATON or CCDC Mercury to check for missed symmetry, hydrogen bonding, and π-π stacking interactions .

Q. How can computational models evaluate the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer :

- Physicochemical Property Prediction : Use EPI Suite to estimate logP (lipophilicity), biodegradability (BIOWIN), and aquatic toxicity (ECOSAR) .

- Molecular Dynamics Simulations : Model soil/water partitioning with GROMACS, focusing on sulfonyl group interactions with humic acids .

Q. What experimental approaches assess the compound’s interaction with cytochrome P450 enzymes for metabolic stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.